2-cyclohexyl-2-(cyclopropylformamido)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-2-(cyclopropylformamido)acetic acid typically involves the reaction of cyclohexylamine with cyclopropylformyl chloride to form the intermediate cyclopropylformamido derivative. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-2-(cyclopropylformamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropylformamido group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-cyclohexyl-2-(cyclopropylformamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylformamido group may play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-2-(cyclopropylamino)acetic acid: Similar structure but with an amino group instead of a formamido group.
2-cyclohexyl-2-(cyclopropylcarbamoyl)acetic acid: Contains a carbamoyl group instead of a formamido group.
Uniqueness
2-cyclohexyl-2-(cyclopropylformamido)acetic acid is unique due to the presence of the cyclopropylformamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1218107-36-8 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-cyclohexyl-2-(cyclopropanecarbonylamino)acetic acid |
InChI |
InChI=1S/C12H19NO3/c14-11(9-6-7-9)13-10(12(15)16)8-4-2-1-3-5-8/h8-10H,1-7H2,(H,13,14)(H,15,16) |
InChI Key |
FLDMSZOFMPYGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
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